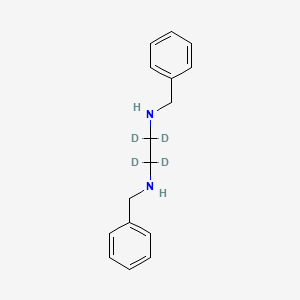

N,N'-Dibenzylethylenediamine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

244.37 g/mol |

IUPAC Name |

N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |

InChI Key |

JUHORIMYRDESRB-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dibenzylethylenediamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibenzylethylenediamine-d4 is the deuterium-labeled form of N,N'-Dibenzylethylenediamine, a compound also known as benzathine.[1][2] This isotopically labeled molecule serves as a crucial tool in pharmaceutical research, particularly in the field of pharmacokinetics. The replacement of four hydrogen atoms with deuterium (B1214612) allows for its use as an internal standard in bioanalytical studies, enabling precise quantification of the non-labeled drug in biological matrices.[1] Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[1] Deuteration has garnered significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, its application in pharmacokinetic studies, and the known biological activities of its non-deuterated counterpart.

Chemical and Physical Properties

The introduction of deuterium atoms into the N,N'-Dibenzylethylenediamine structure results in a molecule with a higher molecular weight than its non-labeled analog, which is the key property utilized in mass spectrometry-based quantification. The physicochemical properties of the deuterated and non-deuterated forms are otherwise very similar.

| Property | This compound | N,N'-Dibenzylethylenediamine |

| Molecular Formula | C₁₆H₁₆D₄N₂ | C₁₆H₂₀N₂ |

| Molecular Weight | 244.37 g/mol | 240.34 g/mol [3] |

| CAS Number | 1219795-20-6[1] | 140-28-3[3] |

| Synonyms | Benzathine-d4 | Benzathine, DBED[2] |

| Appearance | Not specified (likely a liquid or solid) | Liquid[3] |

| Boiling Point | Not specified | 195 °C at 4 mmHg[3] |

| Density | Not specified | 1.02 g/mL at 25 °C[3] |

| Refractive Index | Not specified | n20/D 1.565[3] |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:

-

¹H NMR of N,N'-Dibenzylethylenediamine diacetate: Spectral data is available and can be found in chemical databases.[4]

-

¹³C NMR of N,N'-Dibenzylethylenediamine diacetate: Spectral data is available and can be found in chemical databases.[5]

-

Mass Spectrum of N,N'-Dibenzylideneethylenediamine (a related compound): The NIST WebBook provides mass spectral data for this precursor, which can offer insights into the fragmentation of the ethylenediamine (B42938) core.[6]

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a representative method can be adapted from general procedures for the synthesis of deuterated amines. One common approach involves the reduction of an imine precursor with a deuterium source.

Representative Synthesis Protocol:

-

Step 1: Synthesis of N,N'-Dibenzylideneethylenediamine.

-

To a solution of ethylenediamine in a suitable organic solvent (e.g., ethanol), add two equivalents of benzaldehyde.

-

Stir the reaction mixture at room temperature. The product, N,N'-Dibenzylideneethylenediamine, will precipitate out of the solution and can be collected by filtration.

-

-

Step 2: Deuterium Reduction.

-

Suspend the N,N'-Dibenzylideneethylenediamine in a deuterated solvent such as methanol-d4.

-

Add a reducing agent capable of donating deuterium, such as sodium borodeuteride (NaBD₄), in portions while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction carefully with D₂O.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

Use as an Internal Standard in Pharmacokinetic Studies

This compound is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to accurately quantify the concentration of a target analyte (the non-deuterated drug) in biological samples. The addition of a known amount of the deuterated IS to the samples at an early stage of sample preparation helps to correct for variability in extraction, matrix effects, and instrument response.[7][8]

Detailed Experimental Protocol for Bioanalysis:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard by diluting the stock solution to a concentration that provides an appropriate response in the LC-MS system (typically in the ng/mL range).

-

-

Sample Preparation (Protein Precipitation Method):

-

To a 100 µL aliquot of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 3 volumes (300 µL) of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometry (MS):

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the MS parameters (e.g., cone voltage, collision energy) for both the analyte and the internal standard.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both N,N'-Dibenzylethylenediamine and this compound. The d4-labeled compound will have a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than the non-labeled compound.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity of N,N'-Dibenzylethylenediamine

While this compound is primarily used as a bioanalytical tool, its non-deuterated counterpart, N,N'-Dibenzylethylenediamine (benzathine), is known for its own biological applications and has been investigated for potential therapeutic effects.

-

Component of Benzathine Penicillin: N,N'-Dibenzylethylenediamine is famously used to form a salt with penicillin G, creating benzathine penicillin. This formulation provides a long-acting depot for the slow release of penicillin upon intramuscular injection, maintaining therapeutic concentrations for an extended period.

-

Potential Hepatitis C Virus (HCV) Inhibition: Some research has explored N,N'-Dibenzylethylenediamine and its derivatives as potential inhibitors of the Hepatitis C virus. The exact mechanism and signaling pathway are not fully elucidated for this specific compound, but HCV inhibitors often target viral proteins essential for replication, such as the NS3/4A protease or the NS5B polymerase.

-

Potential Cholesterol Biosynthesis Inhibition: There are indications that N,N'-Dibenzylethylenediamine and related compounds may act as inhibitors of cholesterol biosynthesis. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, and inhibition at various steps can have significant physiological effects.

Disclaimer: The following diagrams represent generalized signaling pathways and do not depict the specific, confirmed mechanism of action for N,N'-Dibenzylethylenediamine. They are provided for illustrative purposes based on the general mechanisms of drugs in these classes.

Conclusion

This compound is a valuable tool for researchers in drug development, primarily serving as a highly reliable internal standard for the quantitative analysis of its non-deuterated analog in biological matrices. Its use significantly enhances the accuracy and precision of pharmacokinetic studies. While the non-deuterated form, N,N'-Dibenzylethylenediamine, has established roles and potential therapeutic applications, the primary function of the deuterated version remains in the realm of bioanalysis, underpinning the robust evaluation of new chemical entities.

References

- 1. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]

- 2. Human Metabolome Database: Showing metabocard for N,N'-Dibenzylethylenediamine (HMDB0255273) [hmdb.ca]

- 3. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 1H NMR [m.chemicalbook.com]

- 5. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 13C NMR spectrum [chemicalbook.com]

- 6. N,N'-Dibenzylideneethylenediamine [webbook.nist.gov]

- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

N,N'-Dibenzylethylenediamine-d4 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N,N'-Dibenzylethylenediamine-d4. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties of both the deuterated and non-deuterated forms, provides illustrative experimental protocols for its primary application, and includes logical and workflow diagrams to support understanding.

Chemical Structure and Properties

This compound is the deuterated analog of N,N'-Dibenzylethylenediamine, with four deuterium (B1214612) atoms incorporated into the ethylenediamine (B42938) backbone. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Chemical Structure:

-

N,N'-Dibenzylethylenediamine:

-

SMILES: C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

-

InChI: 1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

-

-

This compound:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart. Data for the deuterated compound is sourced from supplier specifications, while data for the non-deuterated compound is compiled from various chemical suppliers and databases.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1219795-20-6 | [1][2] |

| Molecular Formula | C16H16D4N2 | [1] |

| Molecular Weight | 244.37 g/mol | [1] |

| Isotopic Purity | 98 atom % D | [2] |

| Chemical Purity | min 98% | [2] |

| Predicted Boiling Point | 373.8 ± 22.0 °C at 760 mmHg | |

| Predicted Density | 1.0 ± 0.1 g/cm³ | |

| Predicted Flash Point | 220.5 ± 14.1 °C |

Table 2: Properties of N,N'-Dibenzylethylenediamine (Non-deuterated)

| Property | Value | Source(s) |

| CAS Number | 140-28-3 | |

| Molecular Formula | C16H20N2 | [3] |

| Molecular Weight | 240.34 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 195 °C at 4 mmHg | |

| Density | 1.02 g/mL at 25 °C | |

| Refractive Index | n20/D 1.565 | |

| Flash Point | 113 °C (closed cup) | [4] |

Experimental Protocols

The primary application of this compound is as an internal standard in pharmacokinetic studies. Below are representative protocols for its synthesis and use in a typical bioanalytical workflow.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of benzaldehyde (B42025) with ethylenediamine-d4.

Methodology:

-

Dissolution: Ethylenediamine-d4 is dissolved in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Aldehyde Addition: Two equivalents of benzaldehyde are added to the solution.

-

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation (H2 over Pd/C), is introduced to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield pure this compound.

Use as an Internal Standard in LC-MS/MS

This compound is employed to accurately quantify its non-deuterated analog in biological matrices.

Methodology:

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the biological samples (e.g., plasma, urine), calibration standards, and quality control samples.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The samples are centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into a liquid chromatography system for separation of the analyte from other matrix components.

-

The eluent is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (N,N'-Dibenzylethylenediamine) and the internal standard (this compound).

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

-

Signaling Pathways and Logical Relationships

As a synthetic molecule primarily used for analytical purposes, this compound is not known to be directly involved in specific biological signaling pathways. Its utility lies in its chemical and physical similarity to the non-deuterated analyte, allowing it to serve as a reliable tracer in pharmacokinetic and metabolic studies. The logical relationship in its application is centered on the principle of isotope dilution mass spectrometry.

Conclusion

This compound is a valuable tool for researchers in drug development and related fields. Its key application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. This guide provides essential information on its chemical properties and a framework for its synthesis and application in robust bioanalytical methods.

References

The Role of N,N'-Dibenzylethylenediamine-d4 as an Internal Standard: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium-labeled compounds are frequently employed. This technical guide provides an in-depth look at the mechanism of action of N,N'-Dibenzylethylenediamine-d4 as an internal standard, its physicochemical properties, and a generalized experimental workflow for its application.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational mechanism behind the use of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample at the earliest stage of the analytical process.

Because this compound is structurally and chemically almost identical to the native analyte (N,N'-Dibenzylethylenediamine), it behaves similarly throughout the entire analytical workflow, including extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer, will affect both the analyte and the internal standard to a similar degree.

The key difference lies in their mass. The incorporation of four deuterium (B1214612) atoms in this compound results in a mass shift of approximately 4 Da compared to the unlabeled analyte. This mass difference allows the mass spectrometer to distinguish and independently quantify the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, the variations encountered during the analytical process are normalized, leading to highly accurate and precise quantification of the analyte.

Physicochemical Properties

The efficacy of a SIL internal standard is rooted in its physicochemical similarity to the analyte. The substitution of hydrogen with deuterium results in negligible changes to properties like polarity, boiling point, and chromatographic retention time. This ensures that the analyte and the internal standard co-elute or elute in very close proximity during chromatography, a critical factor for accurate correction of matrix effects.

Table 1: Physicochemical Properties of N,N'-Dibenzylethylenediamine and its d4-Isotopologue

| Property | N,N'-Dibenzylethylenediamine | This compound |

| CAS Number | 140-28-3 | 1219795-20-6 |

| Molecular Formula | C₁₆H₂₀N₂ | C₁₆H₁₆D₄N₂ |

| Molecular Weight | 240.34 g/mol | ~244.37 g/mol |

| Boiling Point | 195 °C at 4 mmHg | Similar to unlabeled compound |

| Density | 1.02 g/mL at 25 °C | Similar to unlabeled compound |

Generalized Experimental Protocol

The following provides a general methodology for the use of this compound as an internal standard in a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters would need to be optimized for the analyte of interest and the sample matrix.

Preparation of Standard and Spiking Solutions

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve N,N'-Dibenzylethylenediamine and this compound in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development to provide a stable and appropriate signal intensity.

Sample Preparation (e.g., Protein Precipitation from Plasma)

-

Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add a precise volume (e.g., 10 µL) of the internal standard spiking solution to each sample, vortex to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The specific m/z transitions would need to be determined experimentally.

-

Visualizing the Workflow

The following diagrams illustrate the core principles and a typical workflow for using this compound as an internal standard.

Caption: The core principle of isotope dilution using an internal standard.

Caption: A typical experimental workflow for sample analysis.

Conclusion

This compound serves as a robust internal standard for the accurate quantification of its unlabeled counterpart in complex matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows it to effectively compensate for variations inherent in the analytical process. By understanding its properties and implementing a well-designed experimental protocol, researchers and drug development professionals can achieve high-quality, reliable quantitative data essential for their studies.

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the demanding fields of pharmaceutical development and clinical research, the precise and accurate measurement of target analytes is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive reference technique, offering unparalleled accuracy and precision.[1] This in-depth guide elucidates the core principles of IDMS, with a specific focus on the application of deuterated internal standards, and provides a comprehensive framework for its practical implementation.

Core Principle: Mitigating Analytical Variability

Quantitative mass spectrometry is susceptible to various sources of error that can compromise data integrity. These challenges primarily arise from sample preparation inconsistencies, matrix effects, and instrumental fluctuations.[2]

-

Sample Preparation: Variability in recovery rates during extraction, evaporation, or reconstitution steps can lead to inaccurate quantification.[2]

-

Matrix Effects: Co-eluting endogenous components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to erroneous measurements.[2]

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over time can impact reproducibility.[2]

Isotope dilution mass spectrometry effectively overcomes these hurdles by employing a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[2] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are the most commonly utilized SILs due to their cost-effectiveness and wide availability.[2]

The fundamental premise of IDMS lies in adding a known quantity of the deuterated internal standard to the sample at the very beginning of the analytical workflow.[2][3] Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement during mass spectrometric analysis.[4][5] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[2] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification.[2]

The Deuterated Standard Advantage

While other stable isotopes like ¹³C and ¹⁵N can also be used, deuterium labeling offers a practical balance of performance and cost.[2] The key is to ensure the deuterium label is placed on a non-exchangeable position within the molecule to prevent H/D back-exchange.[2]

| Feature | Deuterated (²H) Standard | Heavy-Atom (¹³C, ¹⁵N) Standard |

| Chromatographic Co-elution | Often elutes slightly earlier than the analyte. | Co-elutes perfectly with the analyte.[2] |

| Isotopic Stability | Can be susceptible to H/D back-exchange if the label is on an exchangeable site (e.g., -OH, -NH).[2] | Highly stable as the isotope is integrated into the carbon or nitrogen backbone.[2] |

| Synthesis & Cost | Generally easier and more cost-effective to synthesize.[2][5] | Synthesis is often more complex and expensive.[2] |

| Availability | Widely available for a vast range of compounds.[2] | Less commonly available. |

Experimental Workflow and Protocol

A typical IDMS experiment involves a series of well-defined steps to ensure data quality and reproducibility.

Experimental workflow for isotope dilution mass spectrometry.

Detailed Experimental Protocol

This protocol provides a general framework. Specific parameters should be optimized based on the analyte and matrix.

1. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a representative blank matrix (e.g., drug-free plasma). A constant amount of the deuterated internal standard is added to each calibration standard.

-

Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix to assess the accuracy and precision of the method.[2]

2. Sample Preparation

-

Thawing and Aliquoting: Thaw unknown samples, calibration standards, and QC samples. Aliquot a precise volume of each into labeled tubes.

-

Spiking with Internal Standard: Add a precise volume of the deuterated internal standard working solution to all samples, standards, and QCs (except for blank matrix samples used to assess interferences).

-

Homogenization: Vortex each tube to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Protein Precipitation (for biological samples): Add a protein precipitation agent (e.g., acetonitrile, methanol, or a mixture with zinc sulfate) to each tube.[6] Vortex vigorously to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the liquid chromatography (LC) separation.

3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column. The chromatographic method should be optimized to achieve good separation of the analyte from potential interferences.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.

-

Calibration Curve Construction: For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should typically be ≥ 0.99.[2]

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation and Validation

Quantitative results from an IDMS assay should be presented in a clear and organized manner. Method validation is crucial to ensure the reliability of the data and should be performed according to regulatory guidelines (e.g., FDA, EMA).

Representative Quantitative Data Summary

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |

| Blank | 0 | 1,510,234 | 0.000 | < LLOQ | 0 | - |

| Cal 1 | 10,567 | 1,498,765 | 0.007 | 1.0 | 1.0 | 100.0 |

| Cal 2 | 24,890 | 1,523,456 | 0.016 | 2.5 | 2.5 | 101.2 |

| Cal 3 | 51,234 | 1,501,890 | 0.034 | 5.0 | 5.0 | 98.8 |

| Cal 4 | 102,456 | 1,489,012 | 0.069 | 10.0 | 10.0 | 102.1 |

| Cal 5 | 255,678 | 1,515,678 | 0.169 | 25.0 | 25.0 | 99.5 |

| Cal 6 | 501,234 | 1,495,345 | 0.335 | 50.0 | 50.0 | 101.8 |

| Cal 7 | 998,765 | 1,505,876 | 0.663 | 100.0 | 100.0 | 99.3 |

| LQC | 29,876 | 1,509,876 | 0.020 | 2.9 | 3.0 | 96.7 |

| MQC | 450,123 | 1,499,543 | 0.300 | 45.1 | 45.0 | 100.2 |

| HQC | 856,789 | 1,512,345 | 0.567 | 85.0 | 85.0 | 100.0 |

| Unknown 1 | 154,321 | 1,503,456 | 0.103 | 15.4 | - | - |

| Unknown 2 | 678,901 | 1,498,765 | 0.453 | 68.0 | - | - |

Key Method Validation Parameters

| Parameter | Acceptance Criteria |

| Accuracy and Precision | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[2] |

| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% for at least six different sources of the biological matrix.[2] |

| Recovery | The extraction efficiency of the analyte and the internal standard should be consistent and reproducible.[2] |

| Stability | Analyte and internal standard stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2] |

Logical Relationship of IDMS

The underlying logic of IDMS is based on the direct relationship between the analyte and its deuterated counterpart.

Logical relationship in isotope dilution mass spectrometry.

Conclusion

Isotope dilution mass spectrometry using deuterated internal standards represents the pinnacle of quantitative analytical science. By effectively compensating for nearly all sources of analytical variability, this technique delivers data of the highest accuracy, precision, and reliability. For researchers, scientists, and drug development professionals, a thorough understanding and proficient implementation of IDMS are indispensable for generating robust and defensible quantitative results.

References

- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. americanlaboratory.com [americanlaboratory.com]

A Technical Guide to N,N'-Dibenzylethylenediamine-d4: Molecular Properties and Characterization

This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing core information on the isotopically labeled compound N,N'-Dibenzylethylenediamine-d4. Deuterated compounds are critical in pharmaceutical research, particularly as internal standards for quantitative analysis by mass spectrometry and for studying pharmacokinetic and metabolic profiles.

Core Molecular Data

This compound is the deuterium-labeled form of N,N'-Dibenzylethylenediamine. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a predictable increase in molecular weight with minimal impact on chemical properties. The pertinent molecular data for both the deuterated and non-deuterated (protio) forms are summarized below for direct comparison.

| Property | N,N'-Dibenzylethylenediamine (Protio Form) | This compound (Deuterated Form) |

| Molecular Formula | C₁₆H₂₀N₂[1][2][3][4][5] | C₁₆H₁₆D₄N₂ |

| Average Molecular Weight | 240.34 g/mol | 244.37 g/mol |

| CAS Number | 140-28-3[3] | 1219795-20-6[6] |

Experimental Protocols for Characterization

The determination of molecular formula and weight for isotopically labeled compounds like this compound relies on high-precision analytical techniques. The following are standard methodologies employed for this purpose.

1. Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula.

-

Objective: To determine the accurate mass of the parent ion and confirm the incorporation of four deuterium atoms.

-

Methodology:

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate intact molecular ions with minimal fragmentation. For this compound, ESI in positive ion mode would be effective, producing the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Acquisition: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm).

-

-

Expected Results:

-

The protio-compound (C₁₆H₂₀N₂) would show a primary ion at an m/z corresponding to its monoisotopic mass (240.1626) + mass of a proton.

-

The deuterated compound (C₁₆H₁₆D₄N₂) would show a primary ion at an m/z corresponding to its monoisotopic mass (244.1877) + mass of a proton. The observed 4-dalton mass shift confirms the successful deuteration. The high-resolution data allows for the software-based prediction and confirmation of the elemental formula.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the position of the deuterium labels.

-

Objective: To verify that the deuterium atoms have replaced hydrogens at specific locations on the ethylenediamine (B42938) backbone and to confirm the overall molecular structure.

-

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain signals in the region of interest.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the -d4 compound, the signals corresponding to the protons on the ethylenediamine bridge (the -CH₂CH₂- group) would be absent or significantly diminished compared to the spectrum of the non-deuterated standard. The signals for the benzyl (B1604629) protons would remain.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the ethylenediamine bridge, confirming the location of the deuterium labels.

-

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated -CD₂CD₂- group would appear as multiplets with attenuated intensity due to C-D coupling, providing further structural confirmation.

-

Logical Relationship Diagram

The following diagram illustrates the logical progression from the base compound to its deuterated analogue and its associated molecular properties.

Caption: Isotopic labeling of a base compound to yield its deuterated analogue.

References

- 1. N,N'-DIBENZYLETHYLENEDIAMINE|lookchem [lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-Dibenzylethylenediamine-d4, a deuterated form of N,N'-Dibenzylethylenediamine. It is intended to serve as a technical resource, offering key data, experimental protocols, and workflow visualizations to support its application in research and development, particularly in the realm of pharmacokinetics and bioanalytical assays.

Core Compound Identification

-

Compound Name: this compound

-

CAS Number: 1219795-20-6[1]

-

Non-Deuterated Analogue: N,N'-Dibenzylethylenediamine (CAS Number: 140-28-3)[2][3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂ | [2][3] |

| Molecular Weight | 240.34 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid or melt | [4] |

| Boiling Point | 195 °C at 4 mmHg | [3] |

| Density | 1.02 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.565 | [3] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Slightly soluble in water |

Synthesis Overview

The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the N,N'-Dibenzylethylenediamine structure. While a specific, detailed protocol for this exact molecule is not publicly available, a general and plausible synthetic route can be inferred from established methods for deuterating aromatic amines. One common method involves acid-catalyzed hydrogen-deuterium exchange.[5]

A potential synthesis workflow is outlined below:

Caption: Plausible synthesis route for this compound.

Experimental Protocols

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for pharmacokinetic (PK) studies of a corresponding active pharmaceutical ingredient (API).[1] The use of a SIL-IS is considered the "gold standard" in LC-MS based bioanalysis to correct for variability during sample processing and analysis.[6]

Protocol: Quantification of an Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol).

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known concentrations of the analyte stock solution into blank plasma.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the appropriate solvent. This concentration should be optimized to provide a stable and reproducible signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate of 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound. The specific transitions will need to be determined and optimized during method development.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The use of this compound as an internal standard is a critical component of the bioanalytical workflow within a larger pharmacokinetic study.

Caption: Bioanalytical workflow for a pharmacokinetic study.

Signaling Pathways

N,N'-Dibenzylethylenediamine and its deuterated analogue are not known to be directly involved in specific signaling pathways. Their primary role in a research context is as a tool for the accurate quantification of other molecules, rather than as a modulator of biological activity itself.

Conclusion

This compound is a valuable tool for researchers and drug development professionals, enabling highly accurate and precise quantification of analytes in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods is crucial for obtaining reliable pharmacokinetic data, which is a cornerstone of regulatory submissions for new drug candidates. This guide provides a foundational understanding of its properties, a plausible synthesis approach, and a detailed experimental framework for its application.

References

- 1. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]

- 2. N,N′-ジベンジルエチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N'-Dibenzylethylenediamine, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Understanding deuterated compounds for quantitative analysis

An In-depth Technical Guide to Deuterated Compounds for Quantitative Analysis

Introduction

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for high precision and accuracy in quantitative analysis is paramount. Deuterated compounds, which are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have emerged as an indispensable tool. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds as internal standards in quantitative analysis, primarily focusing on mass spectrometry-based techniques.

The stability and unique mass signature of deuterium make these compounds ideal internal standards for Isotope Dilution Mass Spectrometry (IDMS). By introducing a known quantity of a deuterated analog of the analyte into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. This results in significantly improved accuracy and precision of quantification.

Core Principles: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, a deuterated compound) to a sample before analysis. The fundamental principle is that the deuterated internal standard (IS) behaves chemically and physically identically to the endogenous analyte of interest.

The key steps in IDMS using a deuterated internal standard are outlined below:

Figure 1: A generalized workflow for Isotope Dilution Mass Spectrometry (IDMS).

During mass spectrometry analysis, the instrument detects both the non-labeled (native) analyte and the deuterated internal standard. Because they are chemically identical, they co-elute during chromatographic separation. However, due to the mass difference, they are distinguishable in the mass spectrometer. Quantification is then achieved by calculating the ratio of the signal intensity of the analyte to that of the internal standard.

Advantages of Using Deuterated Internal Standards

The use of deuterated compounds as internal standards offers several distinct advantages over other quantification methods.

| Feature | Benefit |

| Chemical and Physical Identity | The deuterated standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, correcting for losses at each step. |

| Co-elution | In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the analyte, providing optimal correction for matrix effects and ionization suppression/enhancement. |

| High Accuracy and Precision | IDMS is considered a "gold standard" method for quantitative analysis due to its ability to minimize experimental variability. |

| Specificity | The mass difference ensures that the signal from the internal standard is clearly distinguishable from the analyte signal. |

Experimental Protocol: Quantification of a Drug in Plasma using LC-MS/MS

This section details a representative protocol for the quantification of a hypothetical drug, "Drug X," in human plasma using a deuterated internal standard ("Drug X-d4").

1. Materials and Reagents:

-

Drug X analytical standard

-

Drug X-d4 internal standard

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

2. Preparation of Standard Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Drug X and Drug X-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Drug X stock solution with 50% methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Drug X-d4 stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation):

Figure 2: A typical protein precipitation workflow for plasma sample preparation.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

MRM Transitions:

-

Drug X: e.g., Q1: 450.2 -> Q3: 250.1

-

Drug X-d4: e.g., Q1: 454.2 -> Q3: 254.1

-

5. Data Analysis and Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of Drug X in the unknown samples.

Considerations for Method Development

Several factors must be considered when developing a quantitative method using deuterated internal standards.

| Consideration | Key Aspects |

| Degree of Deuteration | A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift and prevent isotopic overlap with the analyte. A mass shift of +3 amu or greater is generally recommended. |

| Position of Deuteration | Deuterium atoms should be placed in a stable position within the molecule to prevent back-exchange with hydrogen atoms. Aromatic or other non-labile positions are preferred. |

| Isotopic Purity | The deuterated internal standard should have high isotopic purity to minimize any contribution to the analyte signal. |

| Chemical Purity | The chemical purity of the standard is also critical for accurate quantification. |

Logical Relationship: Selection of an Appropriate Internal Standard

The decision-making process for selecting a suitable internal standard is critical for robust bioanalysis.

Methodological & Application

Application Note: High-Throughput Quantification of Benzathine Penicillin G in Biological Matrices using N,N'-Dibenzylethylenediamine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzathine Penicillin G in plasma and tissue samples. The method utilizes a stable isotope-labeled internal standard, N,N'-Dibenzylethylenediamine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometer parameters for reliable quantification. This method is suitable for pharmacokinetic studies, drug metabolism research, and residue analysis in drug development and food safety applications.

Introduction

Benzathine Penicillin G is a long-acting antibiotic formulation where Penicillin G is combined with N,N'-dibenzylethylenediamine. Accurate quantification of this antibiotic in biological matrices is crucial for understanding its pharmacokinetics and ensuring its efficacy and safety. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis.[1][2] A SIL-IS is chemically identical to the analyte but has a higher mass, allowing the mass spectrometer to differentiate between them.[3] By co-eluting with the analyte, the SIL-IS effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly reliable results.[1][2][4][5]

This compound is the deuterated form of N,N'-Dibenzylethylenediamine, a key component of Benzathine Penicillin G.[6] This makes it an ideal internal standard for the quantification of the intact Benzathine Penicillin G or its components. This application note provides a detailed protocol for the use of this compound as an internal standard in a high-throughput LC-MS/MS assay for Benzathine Penicillin G.

Experimental

Materials and Reagents

-

Benzathine Penicillin G (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate

-

Phosphate (B84403) Buffer (0.1 M, pH 7)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class System)

-

Tandem Mass Spectrometer (e.g., AB Sciex API 6500 Qtrap)

-

Analytical Column (e.g., C18 column, 2.1 x 100 mm, 1.7 µm)

Standard and Internal Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzathine Penicillin G and this compound in a 1:1 (v/v) mixture of acetonitrile and water.

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with 50% methanol to create working standard solutions.

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Benzathine Penicillin G working standard solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation Protocol

-

Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or homogenized tissue) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 500 µL of 0.1 M phosphate buffer (pH 7).

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Benzathine Penicillin G | 575.2 | 160.1 | 35 | 100 |

| 575.2 | 241.1 | 25 | 100 | |

| This compound (IS) | 245.2 | 91.1 | 30 | 100 |

| 245.2 | 106.1 | 20 | 100 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Benzathine Penicillin G in biological matrices. The use of this compound as an internal standard effectively compensated for matrix effects, resulting in high accuracy and precision.

Chromatography

Under the described chromatographic conditions, Benzathine Penicillin G and the internal standard, this compound, were well-separated from endogenous matrix components with retention times of approximately 3.8 minutes and 3.5 minutes, respectively. The peak shapes were symmetrical for both the analyte and the internal standard.

Calibration Curve and Linearity

The calibration curve for Benzathine Penicillin G was linear over the concentration range of 0.1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 1: Calibration Curve Parameters for Benzathine Penicillin G

| Parameter | Value |

| Linear Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentration and precision values (RSD) below 15%.

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low | 1 | 102.5 | 6.8 | 105.1 | 8.2 |

| Medium | 100 | 98.7 | 4.2 | 101.3 | 5.5 |

| High | 800 | 101.2 | 3.5 | 99.8 | 4.1 |

Visualizations

Caption: Experimental workflow for the quantification of Benzathine Penicillin G.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Benzathine Penicillin G in biological matrices. The use of this compound as a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The detailed protocol for sample preparation and analysis provides a valuable tool for researchers in pharmacology, drug development, and food safety.

References

- 1. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 6. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Penicillin Using N,N'-Dibenzylethylenediamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of penicillin and its residues in various matrices is critical for drug development, quality control, and food safety. This application note describes a robust and sensitive method for the quantitative analysis of penicillin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with N,N'-Dibenzylethylenediamine-d4 (DBED-d4) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1][2][3] While deuterated forms of penicillin are commonly used, DBED-d4 presents a viable alternative, particularly in contexts where Benzathine Penicillin, a salt of penicillin with N,N'-Dibenzylethylenediamine, is relevant.[4][5] This document provides detailed experimental protocols and data presentation to guide researchers in implementing this analytical method.

Principle

This method employs a stable isotope dilution analysis (SIDA) approach. A known concentration of the internal standard, this compound, which is chemically similar to the diamine moiety of Benzathine Penicillin, is spiked into the sample. During sample preparation and LC-MS/MS analysis, the analyte (penicillin) and the internal standard experience similar losses and ionization efficiencies. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of penicillin using DBED-d4 is depicted below.

Caption: Experimental workflow for penicillin quantification.

Materials and Reagents

-

Penicillin G Potassium Salt (Reference Standard)

-

This compound (DBED-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate

-

Water (Milli-Q or equivalent)

-

Phosphate (B84403) Buffer (0.1 M, pH 7)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Experimental Protocols

Preparation of Standard Solutions

-

Penicillin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Penicillin G Potassium Salt and dissolve it in a 10 mL volumetric flask with water.

-

DBED-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of DBED-d4 and dissolve it in a 1 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the penicillin stock solution with the mobile phase to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the DBED-d4 stock solution with the mobile phase.

Sample Preparation

-

Homogenization: Homogenize 1 g of the sample (e.g., tissue, milk) with 4 mL of 1% phosphate buffer.

-

Internal Standard Spiking: Add a precise volume of the DBED-d4 internal standard working solution to each sample to achieve a final concentration of 50 ng/mL.

-

Protein Precipitation: Add 8 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 15 minutes.[6]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.[6]

UHPLC-MS/MS Analysis

-

UHPLC Conditions:

-

Column: C18 (2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate penicillin from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for penicillin and DBED-d4 should be optimized.

-

Quantitative Data

The following tables summarize the expected performance characteristics of this method, based on typical results for penicillin quantification using isotope-labeled internal standards.[1][2][6][7]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.5 ng/g |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Precision (%RSD) | < 10% |

Table 2: Recovery and Matrix Effect

| Analyte | Fortification Level (ng/g) | Absolute Recovery (%) | Recovery Corrected with IS (%) | Matrix Effect (%) |

| Penicillin | 1 | 65-80 | 95-105 | 85-110 |

| 10 | 68-82 | 97-103 | 88-108 | |

| 100 | 70-85 | 98-102 | 90-105 |

Logical Relationships in Isotope Dilution Analysis

The core principle of this method relies on the consistent relationship between the analyte and the internal standard throughout the analytical process.

Caption: Principle of isotope dilution analysis.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of penicillin in various matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to robust and reproducible results. This application note and the detailed protocols herein serve as a comprehensive guide for researchers and professionals in the field of drug analysis and development.

References

- 1. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 4. N,N′-Dibenzylethylenediamine Penicillin: A New Repository Form of Penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N'-dibenzylethylenediamine penicillin; a new repository form of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 7. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging Deuterated Internal Standards in Bioanalytical Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly in drug discovery and development, the accuracy and precision of analytical data are paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for achieving reliable and reproducible results.[1][2] Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle mass modification allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]

The core principle behind the efficacy of deuterated standards is isotope dilution mass spectrometry (IDMS).[4][5] By adding a known amount of the deuterated standard to a sample at the earliest preparation stage, it acts as a mimic for the analyte.[3][5] Any variability or loss during sample extraction, cleanup, injection, and ionization is mirrored by the deuterated standard.[5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[3] This document provides detailed application notes and protocols for common sample preparation techniques utilizing deuterated internal standards.

Experimental Workflows and Methodologies

The selection of an appropriate sample preparation technique is critical and depends on the analyte's properties, the biological matrix, and the desired level of cleanliness and sensitivity. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]

A general workflow for bioanalytical sample preparation using a deuterated internal standard is depicted below.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing the majority of proteins from biological samples like plasma or serum.[8] It is often the first choice for its ease of use and high throughput.

Experimental Protocol:

-

Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).[8]

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution at a predetermined concentration.[5]

-

Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.[3][9] Using a solvent-to-sample ratio of 3:1 is common.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[3][9]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm or 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][9]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.[5][9]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase to concentrate the sample.[8]

-

Analysis: The resulting sample is ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11]

Experimental Protocol:

-

Sample and Internal Standard Addition: To a clean extraction tube, add 100 µL of the biological sample and spike with the deuterated internal standard working solution.

-

pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form, which enhances its partitioning into the organic phase. For acidic analytes, adjust the pH to two units below the pKa, and for basic analytes, two units above the pKa.[10]

-

Addition of Extraction Solvent: Add an appropriate volume (e.g., 500 µL to 1 mL) of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or methyl tert-butyl ether).[12]

-

Mixing: Cap the tubes and vortex or gently agitate for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.[12]

-

Phase Separation: Centrifuge the samples at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen, typically at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a suitable volume of LC-MS compatible solvent.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts and analyte concentration.[8][13] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a stronger solvent.[14]

Experimental Protocol (Reversed-Phase SPE):

-

Sample Pre-treatment: To 100 µL of the biological sample, add the deuterated internal standard. The sample may need to be diluted with an aqueous solution (e.g., 4% phosphoric acid) to facilitate loading.

-

Sorbent Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the stationary phase.[8]

-

Equilibration: Equilibrate the cartridge by passing 1 mL of an aqueous buffer (e.g., 0.1% formic acid in water) through the sorbent. Do not allow the sorbent to dry.[8]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min).[15]

-

Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and internal standard remain bound to the sorbent.[8]

-

Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[8]

-

Analysis: The purified and concentrated sample is now ready for LC-MS/MS analysis.

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact the performance of a bioanalytical method. The following tables summarize typical validation data for a hypothetical analyte, comparing the performance of PPT, LLE, and SPE with a deuterated internal standard.

Table 1: Accuracy and Precision

| Preparation Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Protein Precipitation | Low | 5 | 4.9 | 98.0 | 6.5 |

| Medium | 50 | 51.2 | 102.4 | 4.8 | |

| High | 500 | 495.5 | 99.1 | 3.2 | |

| Liquid-Liquid Extraction | Low | 5 | 5.1 | 102.0 | 5.2 |

| Medium | 50 | 49.8 | 99.6 | 3.9 | |

| High | 500 | 505.1 | 101.0 | 2.5 | |

| Solid-Phase Extraction | Low | 5 | 5.0 | 100.0 | 3.8 |

| Medium | 50 | 50.3 | 100.6 | 2.1 | |

| High | 500 | 499.0 | 99.8 | 1.9 |

Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[16][17]

Table 2: Recovery and Matrix Effect

| Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Protein Precipitation | 85 - 95 | 88 - 96 | 75 - 85 (Ion Suppression) |

| Liquid-Liquid Extraction | 70 - 85 | 72 - 88 | 90 - 105 |

| Solid-Phase Extraction | 90 - 105 | 92 - 103 | 95 - 102 |